molecular formula C11H17NO2 B7780294 3-(2-Methylpyridin-4-yl)pentane-1,5-diol

3-(2-Methylpyridin-4-yl)pentane-1,5-diol

Cat. No.: B7780294
M. Wt: 195.26 g/mol
InChI Key: OCWOXJZSQSGGIB-UHFFFAOYSA-N
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Description

3-(2-Methylpyridin-4-yl)pentane-1,5-diol is a diol derivative featuring a pyridine ring substituted with a methyl group at the 2-position.

Properties

IUPAC Name

3-(2-methylpyridin-4-yl)pentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-8-11(2-5-12-9)10(3-6-13)4-7-14/h2,5,8,10,13-14H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWOXJZSQSGGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyridin-4-yl)pentane-1,5-diol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-4-yl)pentane-1,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpyridin-4-yl)pentane-1,5-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-(2-Methylpyridin-4-yl)pentane-1,5-diol and Analogs

Compound Name Substituent CAS Number Key Properties/Applications
This compound 2-Methylpyridin-4-yl - Pyridine ring enhances polarity; potential for coordination chemistry or targeted drug delivery.
3-(Pyridin-4-yl)pentane-1,5-diol Pyridin-4-yl 26684-57-1 Used in pharmaceutical synthesis; 98% purity (CymitQuimica) .
3-(1-Methylpiperidin-4-yl)pentane-1,5-diol 1-Methylpiperidin-4-yl 865076-14-8 Piperidine ring increases lipophilicity; potential CNS activity due to blood-brain barrier penetration .
3-(4-Methoxyphenyl)pentane-1,5-diol 4-Methoxyphenyl - Intermediate in synthesizing benzothiazol-2-ylamine derivatives (e.g., antifungal agents) .
Pentane-1,5-diol None (parent diol) 111-29-5 Percutaneous absorption enhancer; antimicrobial agent; used in polymers and cosmetics .

Key Observations:

  • Substituent Effects :
    • Pyridine derivatives (e.g., 3-(Pyridin-4-yl)pentane-1,5-diol) exhibit higher polarity compared to piperidine or phenyl-substituted analogs, influencing solubility and interaction with biological targets.
    • The 2-methyl group on pyridine in the target compound may sterically hinder interactions or improve metabolic stability compared to unsubstituted pyridine analogs.
  • Pharmacological Activity :
    • Pentane-1,5-diol enhances percutaneous absorption of drugs like terbinafine more effectively than propane-1,2-diol (propylene glycol), with 5% pentane-1,5-diol showing sustained release profiles .
    • Substituted diols (e.g., piperidinyl or methoxyphenyl derivatives) may retain absorption-enhancing properties while offering additional functionalities (e.g., antimicrobial or antifungal activity) .
  • Antimicrobial Mechanisms :
    • Pentane-1,5-diol exerts antimicrobial effects via dehydration of bacterial cells, a mechanism less prone to resistance development . Structural analogs with aromatic or heterocyclic substituents may enhance this activity through additional interactions with microbial membranes.

Table 2: Application Comparison of Pentane-1,5-diol and Derivatives

Compound Type Key Applications Performance Notes
Unsubstituted Diols - Polymer production (polyurethanes, polyesters) High demand due to safety and efficacy in cosmetics/pharmaceuticals .
Pyridine-Substituted Diols - Pharmaceutical intermediates (e.g., benzothiazol-2-ylamine synthesis) Potential for metal coordination or enzyme inhibition due to pyridine's lone pair.
Piperidine-Substituted Diols - CNS drug candidates Increased lipophilicity improves blood-brain barrier penetration.

Performance Highlights:

  • Pentane-1,5-diol is prioritized in dermatology for its dual role as an absorption enhancer and preservative, reducing the need for additional excipients .
  • Substituted diols (e.g., 3-(4-Methoxyphenyl)pentane-1,5-diol) are critical intermediates in synthesizing antifungal agents, demonstrating the versatility of diol derivatives in drug development .

Biological Activity

3-(2-Methylpyridin-4-yl)pentane-1,5-diol is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound this compound possesses a pyridine ring and two hydroxyl groups, which contribute to its reactivity and biological interactions. Its molecular formula is C12H17NC_{12}H_{17}N, and it exhibits properties typical of diols, including the ability to form hydrogen bonds.

The biological activity of this compound is thought to involve its interaction with various biomolecules. The hydroxyl groups can engage in hydrogen bonding with proteins and enzymes, potentially modulating their activity. Furthermore, the pyridine moiety may facilitate interactions with neurotransmitter receptors or other cellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pentane-1,5-diol has shown effectiveness against a range of bacteria, fungi, and viruses. It operates by disrupting cellular integrity, likely through dehydration mechanisms that lead to cell lysis .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Gram-positive bacteria2.5 - 15.0% (vol/vol)
Gram-negative bacteria2.5 - 15.0% (vol/vol)

Cytotoxicity and Safety Profile

Initial studies suggest that this compound has low oral toxicity and is non-irritating to the skin, making it a candidate for topical applications in antimicrobial therapies . Further toxicological studies are necessary to establish a comprehensive safety profile.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pentane-1,5-diol derivatives against various bacterial strains. The results demonstrated that these compounds could effectively inhibit both antibiotic-susceptible and multi-resistant strains of bacteria. The proposed mechanism involves the extraction of water from bacterial cells, leading to osmotic collapse .

Potential Therapeutic Applications

Due to its promising antibacterial properties, this compound is being explored for potential therapeutic applications in treating infections caused by resistant bacterial strains. Its formulation as a topical agent could provide an alternative to traditional antibiotics .

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